3-Nitro-o-benzyl-l-tyrosine
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Overview
Description
3-Nitro-o-benzyl-l-tyrosine: is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is protected by a benzyl group, and the aromatic ring is nitrated at the ortho position
Mechanism of Action
Target of Action
The primary target of 3-Nitro-o-benzyl-l-tyrosine is Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction in the body, which is essential for many biological processes.
Mode of Action
This compound is formed when reactive nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and proteins . This reaction leads to the nitration of tyrosine residues, resulting in the formation of 3-nitrotyrosine .
Biochemical Pathways
The nitration of tyrosine residues can lead to significant changes in the biochemical pathways of the body. For instance, it has been found that tyrosine nitration can alter the pathways of α-synuclein oligomerization, a process associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s . Site-specific nitration at either tyrosine 39 or 125 can influence α-synuclein structure and lead to amorphous aggregates .
Pharmacokinetics
The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue
Result of Action
The nitration of tyrosine residues can have profound effects on protein behavior. For example, it can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . It can also inhibit interactions between α-synuclein and membranes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, oxidative stress in living cells can lead to the generation of reactive oxygen and nitrogen species, which can cause direct nitration of tyrosine . Therefore, conditions that increase oxidative stress, such as inflammation or exposure to toxins, could potentially enhance the action of this compound.
Biochemical Analysis
Biochemical Properties
3-Nitro-o-benzyl-l-tyrosine can interact with various biomolecules, including enzymes and proteins. It is known to affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . The nitration of tyrosine residues can alter the pathways of protein oligomerization, influencing the structure and leading to the formation of aggregates .
Cellular Effects
The effects of this compound on cells are significant. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with alterations in signaling pathways and impaired function, potentially leading to toxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The nitration of tyrosine residues can lead to modifications of biomolecules, potentially causing alterations in signaling pathways and impaired function .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, it has been suggested that the nitration in peptides has a limited effect on the secondary structure, but may trigger their aggregation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it is known that reactive nitrogen species can cause direct nitration of tyrosine, leading to the formation of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-o-benzyl-l-tyrosine typically involves the nitration of o-benzyl-l-tyrosine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the ortho position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-nitro-o-benzyl-l-tyrosine can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidative derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The benzyl protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free tyrosine derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: Various nitro-oxidized derivatives.
Reduction: 3-amino-o-benzyl-l-tyrosine.
Substitution: Free tyrosine derivative.
Scientific Research Applications
Chemistry: 3-nitro-o-benzyl-l-tyrosine is used as a building block in peptide synthesis, particularly in the preparation of peptides that require selective protection and deprotection strategies.
Biology: In biological research, this compound can be used to study the effects of nitration on protein function and structure, as nitration is a common post-translational modification that can affect protein behavior.
Industry: In the industrial sector, this compound can be used in the synthesis of complex organic molecules and as an intermediate in the production of various chemical products.
Comparison with Similar Compounds
3-nitro-l-tyrosine: Lacks the benzyl protecting group, making it more susceptible to deprotection and less stable under certain conditions.
o-benzyl-l-tyrosine: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness: 3-nitro-o-benzyl-l-tyrosine is unique due to the presence of both the nitro and benzyl groups, which confer specific chemical properties that are useful in selective synthesis and protection strategies. The combination of these groups allows for controlled reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c17-13(16(19)20)8-12-6-7-15(14(9-12)18(21)22)23-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10,17H2,(H,19,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRZDPZGZUXTGB-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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